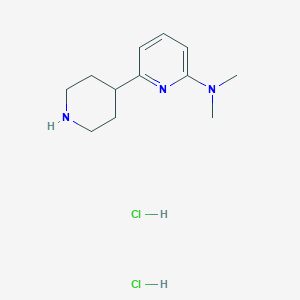

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

CAS No.: 1361115-15-2

Cat. No.: VC2714983

Molecular Formula: C12H21Cl2N3

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361115-15-2 |

|---|---|

| Molecular Formula | C12H21Cl2N3 |

| Molecular Weight | 278.22 g/mol |

| IUPAC Name | N,N-dimethyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H19N3.2ClH/c1-15(2)12-5-3-4-11(14-12)10-6-8-13-9-7-10;;/h3-5,10,13H,6-9H2,1-2H3;2*1H |

| Standard InChI Key | ZFWHCQAFGNHSES-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl |

| Canonical SMILES | CN(C)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride possesses a distinctive molecular architecture that combines both piperidine and pyridine rings. The compound features a pyridine core with a piperidine group attached at the 6-position and a dimethylamino group at the 2-position . This structural arrangement contributes to its potential as a pharmacological agent, as both piperidine and pyridine moieties are common scaffolds in medicinal chemistry.

Physical and Chemical Properties

The physical and chemical properties of N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form. This property is particularly valuable for biological testing and pharmaceutical applications where aqueous solubility is often a prerequisite.

Comparative Analysis with Related Compounds

Several structurally related compounds have been documented in scientific literature, differing primarily in the substitution pattern and functional groups attached to the core structure. Table 2 presents a comparison between N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride and its structural analogs.

Table 2: Comparison of N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride with Related Compounds

This structural diversity among related compounds demonstrates the versatility of the core scaffold in creating a library of compounds with potentially different biological activities and physicochemical properties.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production of N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride, continuous flow processes may be utilized to optimize yield and purity. The industrial synthesis would likely employ:

-

Automated reaction systems to ensure precise control of reaction conditions

-

Stringent quality control measures to maintain consistency in the final product

-

Scaled-up versions of laboratory procedures with modifications for efficiency and cost-effectiveness

-

Advanced purification techniques to ensure high purity of the final compound

Research Applications

Medicinal Chemistry Applications

N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride and structurally similar compounds have several potential applications in medicinal chemistry research:

-

Building Block in Drug Discovery: The compound can serve as a valuable intermediate or building block in the synthesis of more complex molecules with therapeutic potential.

-

Structure-Activity Relationship Studies: It can be used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity .

-

Lead Compound Development: The compound may serve as a lead structure for the development of novel therapeutic agents through systematic modification of functional groups.

-

Pharmacophore Identification: The unique arrangement of functional groups can contribute to understanding key pharmacophores necessary for specific biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume